![molecular formula C11H10I2O3 B2941839 (2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid CAS No. 938018-89-4](/img/structure/B2941839.png)
(2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid, also known as EDIPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EDIPA is a derivative of the non-steroidal anti-inflammatory drug (NSAID) etodolac, and it has been shown to possess anti-inflammatory and anti-cancer properties. In
Wirkmechanismus
The mechanism of action of (2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid is not fully understood. However, studies have shown that (2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid inhibits the activity of the transcription factor nuclear factor-kappa B (NF-κB), which is involved in the regulation of various inflammatory and immune responses. In addition, (2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
(2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid has been shown to possess various biochemical and physiological effects. Studies have shown that (2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α. In addition, (2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid has been shown to induce apoptosis and inhibit the growth of cancer cells. Furthermore, (2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid has been shown to inhibit the activity of COX-2, which is involved in the production of pro-inflammatory prostaglandins.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid in lab experiments is its ability to inhibit the activity of NF-κB and COX-2, which are involved in various inflammatory and immune responses. In addition, (2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid has been shown to possess anti-cancer properties, making it a potential candidate for cancer therapy. However, one of the limitations of using (2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid in lab experiments is its potential toxicity, which requires further investigation.
Zukünftige Richtungen
There are several future directions for the study of (2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid. One potential direction is to investigate the potential therapeutic applications of (2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid in various diseases, such as cancer and inflammatory diseases. In addition, further studies are needed to understand the mechanism of action of (2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid and its potential toxicity. Furthermore, the development of new analogs of (2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid with improved pharmacological properties is another potential direction for future research.
Conclusion:
In conclusion, (2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. (2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid possesses anti-inflammatory and anti-cancer properties and inhibits the activity of NF-κB and COX-2. However, further studies are needed to understand the mechanism of action and potential toxicity of (2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid. The development of new analogs of (2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid with improved pharmacological properties is also a potential direction for future research.
Synthesemethoden
The synthesis of (2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid involves the reaction of 4-ethoxy-3,5-diiodobenzaldehyde with malonic acid in the presence of a base to yield the corresponding enolate. The enolate is then reacted with ethyl bromoacetate to form the final product, (2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid. The overall reaction scheme is shown below:
Wissenschaftliche Forschungsanwendungen
(2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid has been extensively studied for its potential therapeutic applications in various diseases. Studies have shown that (2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, (2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid has been shown to possess anti-cancer properties by inducing apoptosis and inhibiting the growth of cancer cells.
Eigenschaften
IUPAC Name |
(E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10I2O3/c1-2-16-11-8(12)5-7(6-9(11)13)3-4-10(14)15/h3-6H,2H2,1H3,(H,14,15)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVKFZXPGQNPKQ-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1I)C=CC(=O)O)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1I)/C=C/C(=O)O)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10I2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.